molecular formula C29H23NO6 B284465 N-(4-ethoxyphenyl)-2-{[3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide

N-(4-ethoxyphenyl)-2-{[3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide

Katalognummer: B284465
Molekulargewicht: 481.5 g/mol
InChI-Schlüssel: AIYXIYKHUPFEQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-ethoxyphenyl)-2-{[3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide, also known as ENOA, is a novel compound that has gained attention in the scientific community due to its potential pharmacological properties. ENOA is a synthetic compound that belongs to the class of chromenone derivatives.

Wirkmechanismus

N-(4-ethoxyphenyl)-2-{[3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide exerts its pharmacological effects through the inhibition of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. This compound has been shown to inhibit the activation of NF-κB, which plays a crucial role in the regulation of inflammation and cancer. This compound also inhibits the activation of MAPKs, which are involved in the regulation of cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to modulate the expression of various genes involved in inflammation, apoptosis, and cell cycle regulation. This compound has been reported to downregulate the expression of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α, while upregulating the expression of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-ethoxyphenyl)-2-{[3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide has several advantages for lab experiments, including its high potency and selectivity towards certain signaling pathways. This compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, this compound also has some limitations, including its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.

Zukünftige Richtungen

For research on N-(4-ethoxyphenyl)-2-{[3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide may include investigating its efficacy in animal models of inflammation and cancer, optimizing its pharmacokinetic properties, and exploring its potential as a drug candidate for the treatment of various diseases. Additionally, further studies may be needed to elucidate the molecular mechanisms underlying the pharmacological effects of this compound.

Synthesemethoden

N-(4-ethoxyphenyl)-2-{[3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide can be synthesized through a multi-step reaction starting from commercially available starting materials. The synthesis involves the condensation of 4-ethoxyphenylhydrazine and 2-naphthaldehyde to form the intermediate, which is then further reacted with 4-hydroxycoumarin in the presence of acetic anhydride to obtain this compound. The final product is obtained through purification by column chromatography.

Wissenschaftliche Forschungsanwendungen

N-(4-ethoxyphenyl)-2-{[3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide has been studied for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and anti-tumor effects. Several studies have reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). This compound has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Eigenschaften

Molekularformel

C29H23NO6

Molekulargewicht

481.5 g/mol

IUPAC-Name

N-(4-ethoxyphenyl)-2-(3-naphthalen-2-yloxy-4-oxochromen-7-yl)oxyacetamide

InChI

InChI=1S/C29H23NO6/c1-2-33-22-11-8-21(9-12-22)30-28(31)18-34-23-13-14-25-26(16-23)35-17-27(29(25)32)36-24-10-7-19-5-3-4-6-20(19)15-24/h3-17H,2,18H2,1H3,(H,30,31)

InChI-Schlüssel

AIYXIYKHUPFEQQ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC5=CC=CC=C5C=C4

Kanonische SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC5=CC=CC=C5C=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.